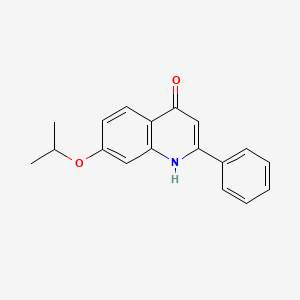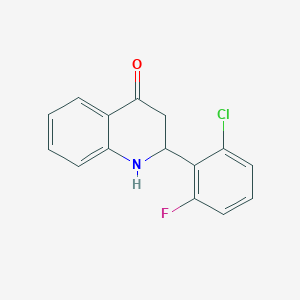
5-Iodo-3-methylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 3-position, and a carbonyl group at the 2-position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methylindolin-2-one typically involves the iodination of 3-methylindolin-2-one. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
5-Iodo-3-methylindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolin-2-one derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced derivatives.
科学的研究の応用
5-Iodo-3-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Iodo-3-methylindolin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The iodine atom and the indole ring system play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
3-Methylindolin-2-one: Lacks the iodine atom at the 5-position.
5-Bromo-3-methylindolin-2-one: Contains a bromine atom instead of iodine.
5-Chloro-3-methylindolin-2-one: Contains a chlorine atom instead of iodine.
Uniqueness
5-Iodo-3-methylindolin-2-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, increase its lipophilicity, and improve its overall pharmacokinetic properties compared to its bromine or chlorine analogs.
特性
分子式 |
C9H8INO |
|---|---|
分子量 |
273.07 g/mol |
IUPAC名 |
5-iodo-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8INO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |
InChIキー |
FXACOOUENKACCO-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC(=C2)I)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




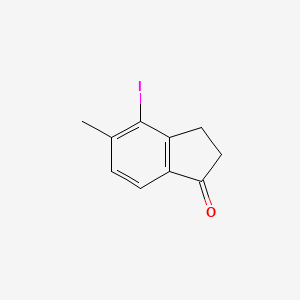



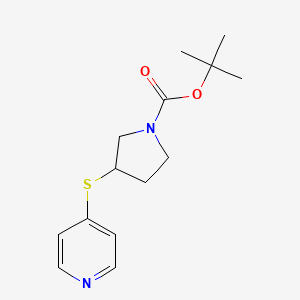
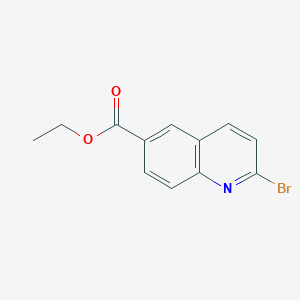
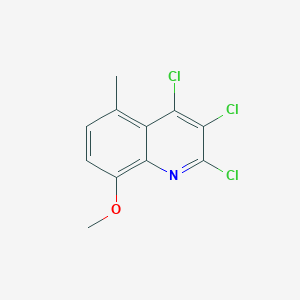
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
